molecular formula C7H9FN2 B2537451 (6-Fluoro-4-methylpyridin-3-yl)methanamine CAS No. 1393566-13-6

(6-Fluoro-4-methylpyridin-3-yl)methanamine

Cat. No.: B2537451
CAS No.: 1393566-13-6
M. Wt: 140.161
InChI Key: PAILNORVJOIZKJ-UHFFFAOYSA-N
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Description

(6-Fluoro-4-methylpyridin-3-yl)methanamine: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. The compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and a methanamine group at the 3rd position on the pyridine ring.

Scientific Research Applications

(6-Fluoro-4-methylpyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye damage, and respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-methylpyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative, such as 6-fluoro-4-methylpyridine.

    Functional Group Introduction: The methanamine group is introduced at the 3rd position through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a suitable amine source under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.

    Continuous Flow Systems: Employing continuous flow systems to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom or the methanamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The specific mechanism of action of (6-Fluoro-4-methylpyridin-3-yl)methanamine depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-2-methylpyridin-3-yl)methanamine
  • (6-Fluoro-4-methylpyridin-2-yl)methanamine
  • (6-Fluoro-4-methylpyridin-5-yl)methanamine

Uniqueness

(6-Fluoro-4-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methanamine group at specific positions can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAILNORVJOIZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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